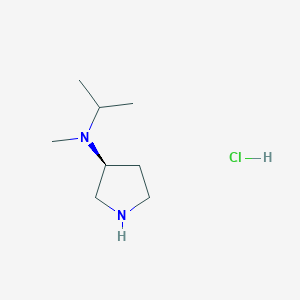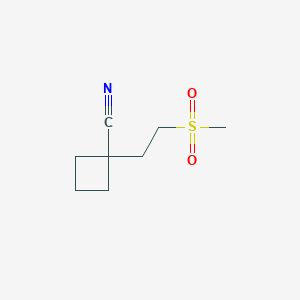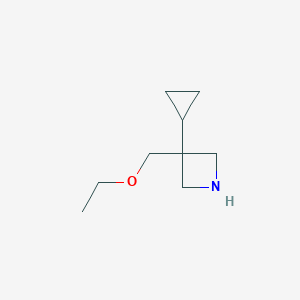
2-Bromo-6,7-dihydroquinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7-dihydroquinolin-8(5H)-one is a brominated derivative of quinolinone. Quinolinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydroquinolin-8(5H)-one typically involves the bromination of 6,7-dihydroquinolin-8(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-6,7-dihydroquinolin-8(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydroquinolin-8(5H)-one: The non-brominated parent compound.
2-Chloro-6,7-dihydroquinolin-8(5H)-one: A chlorinated analogue.
2-Iodo-6,7-dihydroquinolin-8(5H)-one: An iodinated analogue.
Uniqueness
2-Bromo-6,7-dihydroquinolin-8(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets.
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
2-bromo-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C9H8BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 |
InChI-Schlüssel |
BKYDAQKNEJLCOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
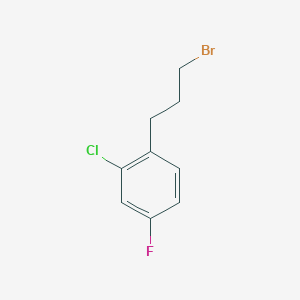

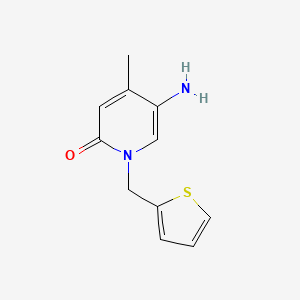
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)
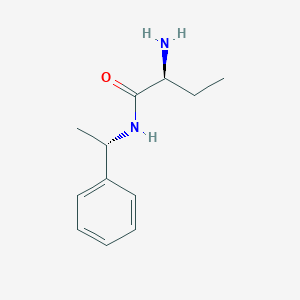
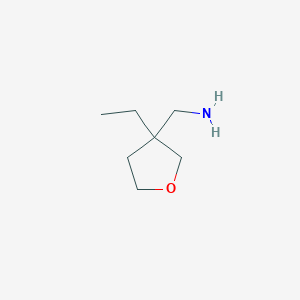
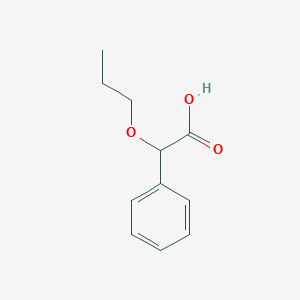
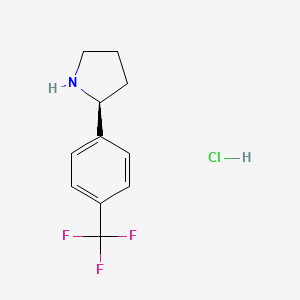
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
